molecular formula C12H15NO3 B1626464 Benzyl morpholine-4-carboxylate CAS No. 25070-73-9

Benzyl morpholine-4-carboxylate

Cat. No.: B1626464
CAS No.: 25070-73-9
M. Wt: 221.25 g/mol
InChI Key: UYTOAOYDBSKSFI-UHFFFAOYSA-N
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Description

Benzyl morpholine-4-carboxylate is a chemical compound with the CAS Number: 25070-73-9 . It has a molecular weight of 221.26 and its IUPAC name is benzyl 4-morpholinecarboxylate . It is typically stored at room temperature .


Synthesis Analysis

The synthesis of morpholines, including this compound, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines have been from 1,2-amino alcohols, aziridines, epoxides, and related compounds .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C12H15NO3/c14-12(13-6-8-15-9-7-13)16-10-11-4-2-1-3-5-11/h1-5H,6-10H2 .


Chemical Reactions Analysis

This compound can undergo several reactions. For instance, it can react with an alcohol and an acid catalyst to form an ester, replacing the carboxylate group with an ester functional group . The carbonyl group in the carboxylate can be reduced to an alcohol, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . to 97% .

Scientific Research Applications

Synthesis and Chemical Properties

Benzyl morpholine-4-carboxylate and its derivatives exhibit diverse chemical properties and have been utilized in various synthetic applications. Kuznetsov et al. (2007) developed a method to synthesize 4-amino-substituted 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines, showcasing the compound's role in heterocyclic compound synthesis Kuznetsov, Nam, & Chapyshev, 2007. Fish et al. (2009) highlighted its application in enantioselective synthesis, particularly for the preparation of N-Boc-morpholine-2-carboxylic acids, further used to create reboxetine analogs Fish, Mackenny, et al., 2009.

Antimicrobial and Antifungal Applications

The compound's derivatives have been explored for their antimicrobial and antifungal properties. For instance, Qu et al. (2015) synthesized benzimidazol-2-ylcyanoketone oxime ethers containing morpholine moiety and found certain compounds to exhibit higher antifungal activity compared to standard treatments Qu, Li, et al., 2015. Panneerselvam et al. (2009) synthesized a series of 4-(2-aminophenyl)morpholines and found significant analgesic, anti-inflammatory, and antimicrobial activities in some derivatives Panneerselvam, Priya, et al., 2009.

Applications in Material Science and Crystallography

In the realm of material science and crystallography, Smith & Lynch (2016) explored the use of morpholinium salts with substituted benzoic acid analogues, shedding light on the role of interactive substituent groups in secondary structure generation Smith & Lynch, 2016. Such studies are crucial for understanding molecular interactions and designing new materials with specific properties.

Safety and Hazards

Benzyl morpholine-4-carboxylate is classified under the GHS07 hazard class . It has the signal word ‘Warning’ and the hazard statements H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 .

Properties

IUPAC Name

benzyl morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-12(13-6-8-15-9-7-13)16-10-11-4-2-1-3-5-11/h1-5H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTOAOYDBSKSFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30495662
Record name Benzyl morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30495662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25070-73-9
Record name Benzyl morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30495662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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